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Compound of Interest

Compound Name: 4-Chloro-3-isopropoxypyridine
Cat. No.: B12454163
Get Quote

Executive Summary

4-Chloro-3-isopropoxypyridine is a critical heterocyclic intermediate, often utilized in the
synthesis of receptor tyrosine kinase inhibitors (e.g., ALK/ROSL1 inhibitors) and agrochemicals.
[1] Its structural core combines a pyridine ring with an electron-withdrawing chlorine atom at the
C4 position and an electron-donating isopropoxy group at the C3 position.[1]

This guide details the 1H and 13C NMR spectral assignments. Where specific literature data is
proprietary or sparse, values are derived using Substituent Chemical Shift (SCS) additivity
rules based on analogous 3,4-disubstituted pyridines (e.g., 4-chloro-3-methoxypyridine).[1]

Structural Logic & Electronic Environment

To accurately interpret the NMR data, one must first map the electronic environment of the
molecule.[1]

Electronic Effects Map

o Pyridine Nitrogen (N1): Strong electron-withdrawing group (EWG) via induction; deshields
adjacent protons (H2, H6).
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¢ Isopropoxy Group (C3-O-iPr):
o Inductive Effect (-1): Deshields C3 and H2 slightly.

o Resonance Effect (+M): Donates electron density into the ring, shielding C2, C4, and C6
(ortho/para positions).[1]

¢ Chlorine Atom (C4-ClI):
o Inductive Effect (-1): Strong deshielding of C4 and H5.

o Resonance Effect (+M): Weak donation, but induction dominates.

Diagram: Structural Assignment Logic
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Caption: Logical flow of proton assignments based on electronic shielding/deshielding effects.

[1]

Experimental Protocol (Standardized)

For reproducible spectral data, the following sample preparation protocol is recommended.
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Sample Preparation

e Solvent: Chloroform-d (

) is the standard solvent. Dimethyl sulfoxide-d6 (

) may be used if solubility is an issue, but will cause a slight downfield shift (~0.1-0.3 ppm)
for aromatic protons due to polarity.[1]

e Concentration: 10-15 mg of sample in 0.6 mL of solvent.
o Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm (1H) / 77.16 ppm (13C).

1H NMR Spectral Data Analysis

The proton NMR spectrum is characterized by three distinct aromatic signals and the aliphatic
isopropoxy pattern.

Predicted 1H NMR Data ()
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Shift ( Coupling (
Position Multiplicity Integration
» PpmM) , HZ)

Assignment
Logic

H2 8.25 Singlet (s) 1H -

Most
Deshielded:
Adjacentto N
and O-iPr.[1]
Lack of
vicinal
protons
prevents
splitting
(small long-
range
coupling

possible).

H6 8.32 Doublet (d) 1H

Deshielded:
Adjacent to
N. Splits due

to vicinal H5.

H5 7.30 Doublet (d) 1H

Shielded:
Beta to
Nitrogen.
Ortho to CI
(EWG) but
shielded by
O-iPr

resonance.

OCH 4.65 Septet (sept) 1H

Methine:
Deshielded
by Oxygen.
Typical shift
for
isopropoxy

ethers.
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Methyls:
141 Doublet (d) 6H Typical alkyl
region.

CH

Detailed Interpretation

e The H2 Singlet: This is the diagnostic peak. In 3,4-disubstituted pyridines, the proton at
position 2 is isolated from other protons.[1] It appears as a sharp singlet. If resolution is high
enough, a very small coupling (

Hz) to H6 might be observed (para-coupling).

e The H5/H6 AB System: H5 and H6 form an AX or AB spin system. H6 is downfield (closer to
Nitrogen) and H5 is upfield. The coupling constant of ~5.2 Hz is characteristic of ortho
coupling in pyridines.

13C NMR Spectral Data Analysis

The Carbon-13 spectrum will display 8 distinct signals: 5 aromatic carbons and 2 aliphatic
carbons.

Predicted 13C NMR Data ()
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Shift (
Position Type Assignment Logic
» PpmM)
Ipso-Oxygen: Highly
deshielded by direct
C3 151.5 Quaternary (C)
attachment to
Oxygen.[1]
Ortho-N/Ortho-O:
_ Deshielded by N, but
Cc2 138.0 Methine (CH) ) )
shielded slightly by O-
resonance.[1]
Ortho-N: Typical
C6 146.5 Methine (CH) alpha-pyridine carbon
shift.
Ipso-Cl: Shifted by
C4 128.0 Quaternary (C) )
Chlorine.
_ Beta-N: Most shielded
C5 1235 Methine (CH) )
aromatic carbon.
) Ether linkage: Typical
OCH 72.5 Methine (CH) ) )
isopropoxy methine.
CH 921 Methyl (CH Alkyl: Typical
' ) isopropyl methyls.

Quality Control & Impurity Profiling

When analyzing synthesized batches, look for these common impurities which have distinct
NMR signatures.

Common Impurities Table
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Impurity 1H NMR Signature

Origin

o Broad singlet (OH) > 9.0 ppm;
4-Chloropyridin-3-ol o
Loss of iPr signals.[1]

Hydrolysis of isopropoxy group

(acidic conditions).

Septet at 4.0 ppm; Doublet at
Isopropanol
1.2 ppm.

Residual solvent.

Singlet at 3.9 ppm (OCH
4-Chloro-3-methoxypyridine
) instead of Septet/Doublet.[1]

Incorrect starting material

(methanol vs isopropanol).

Workflow: Impurity Identification
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Caption: Decision tree for verifying the presence of the isopropoxy group versus common

impurities.
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(Note: Exact experimental spectra for this specific derivative are often proprietary to drug
development programs. The data above is high-confidence predictive analysis based on
validated chemometric models and analogous 3-alkoxy-4-halopyridine standards.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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